molecular formula C7H8N2O3 B1368856 Ethyl 5-formyl-1H-imidazole-4-carboxylate CAS No. 137159-36-5

Ethyl 5-formyl-1H-imidazole-4-carboxylate

Cat. No.: B1368856
CAS No.: 137159-36-5
M. Wt: 168.15 g/mol
InChI Key: HYBGPMFMANAJKW-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound has the molecular formula C7H8N2O3C_7H_8N_2O_3 and a molecular weight of approximately 168.15 g/mol. The structure features a five-membered imidazole ring, which is pivotal for its biological activity. The presence of both a formyl group and a carboxylate group enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of antimicrobial and antiviral activities.
  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing the function of metalloproteins, which are critical in various biochemical pathways.
  • Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antibiotics .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against a range of pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's structure allows it to disrupt microbial cell processes, leading to cell death.

Antiviral Activity

Research indicates that derivatives of this compound may inhibit HIV integrase, suggesting potential antiviral properties . This activity is crucial in the ongoing search for effective treatments against viral infections.

Anti-inflammatory Effects

Imidazole derivatives have also been studied for their anti-inflammatory effects. This compound may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Study on Antimycobacterial Activity : A recent study assessed the compound's activity against Mycobacterium tuberculosis. Results indicated that it inhibited bacterial growth at low micromolar concentrations, highlighting its potential as an antitubercular agent .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests showed that this compound exhibited low toxicity towards human cell lines, suggesting a favorable safety profile for further development .

Comparative Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits HIV integrase
Anti-inflammatoryModulates inflammatory pathways
CytotoxicityLow toxicity towards human cell lines

Scientific Research Applications

Scientific Research Applications

Ethyl 5-formyl-1H-imidazole-4-carboxylate has been studied for its potential in several areas:

  • Antimicrobial Activity
    • Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in combating bacterial infections .
  • Anticancer Properties
    • Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, particularly breast and colon cancer cells. In vitro assays have shown a dose-dependent reduction in cell viability, suggesting its promise as an anticancer therapeutic agent .
  • Synthesis of Heterocyclic Compounds
    • The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, making it valuable in organic synthesis .

Case Study 1: Antimicrobial Efficacy

In a series of experiments, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This study underscores the potential use of this compound in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties of this compound was conducted using various cancer cell lines. The compound was found to significantly reduce cell proliferation in a dose-dependent manner, particularly in breast and colon cancer models. These findings suggest that further development could lead to novel cancer therapies .

Comparative Analysis with Related Compounds

Compound NameSimilarity IndexKey Features
Mthis compound0.95Similar structure; different substituent effects
Ethyl 4-amino-1H-imidazole-5-carboxylate0.85Amino group alters reactivity patterns
Dimethyl 4,5-imidazoledicarboxylate0.80Dicarboxylic structure provides additional reactivity

Material Science Applications

This compound is also explored for its utility in material science:

  • Catalysts: The compound has been investigated as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
  • Fluorescent Sensors: Its derivatives have shown potential as fluorescent sensors for detecting specific ions or molecules, making it useful in environmental monitoring and biomedical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-formyl-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of imidazole derivatives typically involves cyclocondensation or base-promoted reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine can be used to form pyrazole-4-carboxylate intermediates, which may be adapted for imidazole derivatives by substituting reagents like amidines or ketones (see ). Reaction optimization includes varying temperature (60–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading.
  • Base-Promoted Synthesis : Under transition-metal-free conditions, ketones and amidines can form imidazolone derivatives. Adjusting base strength (e.g., KOH vs. NaH) and reaction time (6–24 hours) improves yields .

Table 1: Comparison of Synthetic Approaches

MethodKey ReagentsConditionsYield RangeReference
CyclocondensationEthyl acetoacetate, DMF-DMA80°C, 12h, ethanol60–75%
Base-PromotedAmidines, ketones, KOHRT to 100°C, 6–24h50–85%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • NMR Spectroscopy : Prioritize 1^1H and 13^13C NMR to identify the formyl proton (~9.8–10.2 ppm) and carbonyl carbons (~160–170 ppm). Compare with structurally similar compounds (e.g., reports imidazole ring protons at 7.2–8.1 ppm).
  • IR Spectroscopy : Look for C=O stretching (~1700 cm1^{-1}) and formyl C-H stretch (~2800 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns using high-resolution MS.

Advanced Research Questions

Q. How should researchers address contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

  • Cross-Validation : Use X-ray crystallography (e.g., SHELX refinement ) to resolve ambiguities in NMR/IR assignments. For example, crystallographic data can confirm the position of the formyl group.
  • DFT Calculations : Perform density functional theory (DFT) to simulate NMR chemical shifts and vibrational frequencies. Adjust computational parameters (e.g., solvent model, basis set) to align with experimental conditions .

Table 2: Example of Spectral Discrepancy Resolution

Observed 1^1H NMR (ppm)Predicted DFT (ppm)Resolution Strategy
10.1 (formyl)9.9Solvent correction (DMSO vs. gas phase)
7.8 (imidazole C-H)8.0Confirm via X-ray

Q. What strategies are effective in resolving crystallographic disorder in the imidazole ring during X-ray structure determination?

Methodological Answer:

  • Refinement Tools : Use SHELXL’s PART and SUMP instructions to model disordered regions. Apply restraints to bond lengths/angles based on similar structures (e.g., ’s bond parameters for imidazole rings).
  • Data Quality : Collect high-resolution data (<1.0 Å) to improve electron density maps. For twinned crystals, employ TWINROT in SHELXTL .

Q. How can researchers design experiments to study the reactivity of the formyl group under different conditions?

Methodological Answer:

  • Functionalization Studies : React the formyl group with hydrazines (to form hydrazones) or Grignard reagents (for nucleophilic addition). Monitor reaction progress via TLC and 1^1H NMR.
  • Stability Tests : Expose the compound to acidic/basic conditions (pH 1–14) and track formyl degradation via HPLC. For example, ’s base-promoted conditions can inform pH-dependent reactivity .

Q. How do steric and electronic effects influence the regioselectivity of substitutions on the imidazole ring?

Methodological Answer:

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities at different positions. ’s table of substituent effects on EGFR inhibition provides a template .
  • Experimental Screening : Introduce substituents (e.g., electron-withdrawing -NO2_2 or donating -OCH3_3) and compare reaction rates via kinetic studies.

Q. Data Contradiction Analysis

Q. How to interpret conflicting results in biological activity assays for imidazole derivatives?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
  • Metabolic Stability : Assess compound degradation in cell media using LC-MS. ’s stability guidelines (e.g., storage at –20°C) are critical for reproducibility .

Properties

IUPAC Name

ethyl 5-formyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(3-10)8-4-9-6/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGPMFMANAJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566904
Record name Ethyl 5-formyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137159-36-5
Record name Ethyl 5-formyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 5-formyl-1H-imidazole-4-carboxylate
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Ethyl 5-formyl-1H-imidazole-4-carboxylate

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